molecular formula C9H11BrN2 B1440226 4-Bromo-2-pyrrolidin-1-ylpyridine CAS No. 1142194-47-5

4-Bromo-2-pyrrolidin-1-ylpyridine

Cat. No. B1440226
M. Wt: 227.1 g/mol
InChI Key: POSHCKSYISAKHI-UHFFFAOYSA-N
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Description

“4-Bromo-2-pyrrolidin-1-ylpyridine” is a chemical compound with the CAS number 1142194-47-5 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular weight of “4-Bromo-2-pyrrolidin-1-ylpyridine” is 227.1 . Its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)pyridine and its InChI Code is 1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

“4-Bromo-2-pyrrolidin-1-ylpyridine” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

4-Bromo-2-pyrrolidin-1-ylpyridine is a chemical compound with the CAS Number: 1142194-47-5 . It’s a solid substance stored at temperatures between 2-8°C .

Pyrrolones and pyrrolidinones, which include 4-Bromo-2-pyrrolidin-1-ylpyridine, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

  • Antimicrobial Activity : Pyrrolones and pyrrolidinones have been found to exhibit antimicrobial activity .
  • Anticancer Activity : These compounds have also been associated with anticancer activity .
  • Anti-inflammatory Activity : They have shown potential in anti-inflammatory applications .
  • Antidepressant Activity : Some derivatives have been used in the treatment of depression .
  • Anti-HCV Activity : They have demonstrated activity against Hepatitis C Virus (HCV) .

Each of these applications involves synthesizing various pyrrolone and pyrrolidinone derivatives and testing them against different infections and diseases . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific study or experiment being conducted .

Pyrrolidin-2-ones , which include 4-Bromo-2-pyrrolidin-1-ylpyridine, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds have diverse biological activities and have been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications .

Pyrrolidin-2-ones , which include 4-Bromo-2-pyrrolidin-1-ylpyridine, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds have diverse biological activities and have been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHCKSYISAKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297786
Record name 4-Bromo-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-pyrrolidin-1-ylpyridine

CAS RN

1142194-47-5
Record name 4-Bromo-2-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dibromopyridine (1.0 g, 4.22 mmol) was dissolved in ethanol (40 mL) and pyrrolidine (1.733 ml, 21.11 mmol) was added. The reaction mixture was stirred at 70° C. for 20 hours. The reaction mixture was cooled to room temperature and the solvent was removed in vacuo to give a pale yellow solid. The crude product was purified by chromatography on silica gel (gradient: 0-80% ethyl acetate in isohexane) to afford 2-bromo-4-(pyrrolidin-1-yl)pyridine (460 mg) as a white solid, and 4-bromo-2-(pyrrolidin-1-yl)pyridine (260 mg) as a white solid. LCMS (Method F, ES-API): RT 0.79 min, m+H=227.1/229.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.733 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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